N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

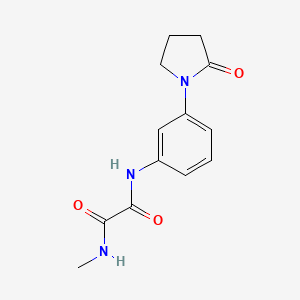

N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a substituted oxalamide derivative characterized by a central oxalyl bridge connecting a methyl group and a 3-(2-oxopyrrolidin-1-yl)phenyl moiety. The oxalamide core (N–C(=O)–C(=O)–N) provides hydrogen-bonding capabilities, while the 2-oxopyrrolidin-1-yl group introduces a five-membered lactam ring, influencing conformational flexibility and intermolecular interactions.

Properties

IUPAC Name |

N-methyl-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-14-12(18)13(19)15-9-4-2-5-10(8-9)16-7-3-6-11(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGCIDNJQRBKCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide undergoes several types of chemical reactions:

Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has a wide range of scientific research applications:

Chemistry: It is used as a scaffold in the synthesis of novel biologically active compounds.

Biology: The compound is studied for its role in inhibiting protein-protein interactions, particularly involving the bromodomain of BRD4.

Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

Industry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with the bromodomain of BRD4. This interaction inhibits protein-protein interactions, thereby modulating various biological pathways. The molecular targets include specific proteins involved in these interactions, and the pathways affected are those regulated by BRD4.

Comparison with Similar Compounds

Structural Analog: 3-Chloro-N-phenyl-phthalimide

Key Differences :

- Core Structure : The phthalimide core (two fused benzene rings with two ketone groups) in 3-chloro-N-phenyl-phthalimide contrasts with the oxalamide backbone in the target compound.

- Substituents : The chloro group at position 3 in the phthalimide vs. the 2-oxopyrrolidin-1-yl group in the oxalamide derivative.

- Hydrogen-Bonding Capacity: Phthalimides lack the N–H hydrogen-bond donors present in oxalamides, reducing their ability to form strong intermolecular hydrogen bonds .

Data Table 1: Structural and Functional Comparison

| Property | N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Core Structure | Oxalamide (N–C(=O)–C(=O)–N) | Phthalimide (fused aromatic rings with ketones) |

| Key Functional Groups | Amide, lactam | Aromatic ketone, chloro |

| Hydrogen-Bond Donors | 2 (amide N–H) | 0 |

| Ring System | 2-Oxopyrrolidin-1-yl (5-membered lactam) | Isoindoline-1,3-dione (fused 6-membered rings) |

| Potential Applications | Drug design, enzyme inhibition | Polyimide synthesis |

Heterocyclic Analog: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Key Differences :

- Core Heterocycle : The pyrazole ring in this compound vs. the lactam in the target oxalamide.

- Substituents : A trifluoromethyl group and sulfanyl moiety enhance hydrophobicity and electronic effects, unlike the oxalamide’s polar amide groups.

- Conformational Flexibility : The pyrazole’s rigid planar structure contrasts with the puckered lactam ring in the oxalamide derivative, as described by Cremer-Pople puckering coordinates .

Research Findings :

Hydrogen-Bonding Patterns in Supramolecular Chemistry

The oxalamide’s N–H groups enable robust hydrogen-bonding networks, as analyzed via graph set theory (e.g., R₂²(8) motifs), which are less prevalent in non-donor systems like phthalimides . This property enhances crystallinity and stability in solid-state applications.

Q & A

Q. What are the established synthetic routes for N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide?

The synthesis typically involves multi-step reactions:

- Amide Coupling : Reacting methylamine with a 3-(2-oxopyrrolidin-1-yl)phenyl intermediate using carbodiimides (e.g., EDC) and activators (e.g., HOBt) to form the oxalamide core .

- Functionalization : Introducing substituents via nucleophilic substitution or Suzuki-Miyaura cross-coupling, optimized under inert conditions (e.g., N₂ atmosphere) .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound characterized post-synthesis?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and hydrogen bonding .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of amide C=O stretches (~1650 cm⁻¹) and pyrrolidinone bands .

Advanced Research Questions

Q. What strategies optimize reaction yield and purity in large-scale synthesis?

- Catalyst Screening : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling reactions, reducing side products .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Flow Chemistry : Continuous flow reactors improve heat transfer and scalability, minimizing batch variability .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

- Assay Variability : Standardize cell lines (e.g., HEK293 for receptor studies) and control for batch effects .

- Structural Analogues : Compare activity with derivatives (e.g., fluorinated or chlorinated phenyl variants) to identify pharmacophore contributions .

- Dose-Response Curves : Use Hill slope analysis to differentiate partial vs. full agonism in enzyme inhibition assays .

Q. What computational methods predict the compound’s reactivity and binding mechanisms?

- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic attack (e.g., pyrrolidinone carbonyl) .

- Molecular Docking : Simulates interactions with neurokinin receptors or enzymes (e.g., kinases) to guide mutagenesis studies .

- MD Simulations : Assess stability of hydrogen bonds with water or protein residues under physiological conditions .

Q. How can discrepancies in spectral data (e.g., NMR shifts) be addressed?

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent peak interference .

- 2D NMR : COSY and HSQC resolve overlapping signals from aromatic protons and amide NH groups .

- Paramagnetic Additives : Add shift reagents (e.g., Eu(fod)₃) to distinguish diastereotopic protons .

Methodological Considerations

- Reaction Monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediate formation .

- Data Reproducibility : Validate synthetic protocols across ≥3 independent batches and report yields as mean ± SD .

- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity screening (e.g., Ames test for mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.